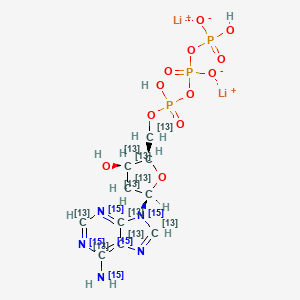
2'-Deoxyadenosine-5'-triphosphate-13C10,15N5 (dilithium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxyadenosine-5’-triphosphate-13C10,15N5 (dilithium) is a labeled nucleotide analog used extensively in scientific research. This compound is isotopically labeled with carbon-13 and nitrogen-15, making it a valuable tool for various biochemical and molecular biology studies. It is primarily used in DNA synthesis and replication studies due to its role as a substrate for DNA polymerases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyadenosine-5’-triphosphate-13C10,15N5 (dilithium) involves the incorporation of stable isotopes of carbon and nitrogen into the deoxyadenosine triphosphate molecule. The process typically starts with the synthesis of labeled adenine, which is then converted into labeled deoxyadenosine. This labeled deoxyadenosine is subsequently phosphorylated to produce the triphosphate form .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated synthesizers and high-purity reagents. The process is optimized to ensure high yield and purity, with stringent quality control measures to verify the isotopic labeling and chemical integrity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2’-Deoxyadenosine-5’-triphosphate-13C10,15N5 (dilithium) undergoes several types of chemical reactions, including:
Phosphorylation: The addition of phosphate groups to the molecule.
Hydrolysis: The cleavage of chemical bonds by the addition of water.
Polymerization: The formation of long DNA strands during DNA synthesis
Common Reagents and Conditions
Common reagents used in these reactions include DNA polymerases, nucleases, and various buffer solutions. The reactions typically occur under physiological conditions, with temperatures ranging from 20°C to 37°C .
Major Products Formed
The major products formed from these reactions include extended DNA strands during DNA synthesis and various nucleotide fragments during hydrolysis .
Applications De Recherche Scientifique
2’-Deoxyadenosine-5’-triphosphate-13C10,15N5 (dilithium) has a wide range of scientific research applications:
Chemistry: Used in studies involving isotopic labeling and mass spectrometry.
Biology: Essential for DNA replication and repair studies.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of labeled nucleotides for research and development
Mécanisme D'action
The mechanism of action of 2’-Deoxyadenosine-5’-triphosphate-13C10,15N5 (dilithium) involves its incorporation into DNA strands by DNA polymerases. The labeled nucleotide is recognized by the polymerase enzyme and added to the growing DNA strand, allowing researchers to track and study DNA synthesis and replication processes. The stable isotopes of carbon and nitrogen provide a means to monitor these processes using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Deoxyadenosine-5’-triphosphate (dATP): The non-labeled version of the compound.
2’-Deoxyguanosine-5’-triphosphate-13C10,15N5 (dilithium): Another labeled nucleotide used in similar studies.
2’-Deoxycytidine-5’-triphosphate-13C10,15N5 (dilithium): A labeled nucleotide analog used in DNA synthesis
Uniqueness
2’-Deoxyadenosine-5’-triphosphate-13C10,15N5 (dilithium) is unique due to its specific isotopic labeling, which allows for precise tracking and analysis of DNA synthesis and replication. The incorporation of carbon-13 and nitrogen-15 isotopes provides a distinct advantage in studies requiring high sensitivity and specificity .
Propriétés
Formule moléculaire |
C10H14Li2N5O12P3 |
|---|---|
Poids moléculaire |
518.0 g/mol |
Nom IUPAC |
dilithium;[[[(2R,3R,5R)-5-(6-(15N)azanylpurin-9-yl)-3-hydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O12P3.2Li/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;/h3-7,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19);;/q;2*+1/p-2/t5-,6-,7-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1;; |
Clé InChI |
DZFNPQTVLDNJGV-JBUBOCNHSA-L |
SMILES isomérique |
[Li+].[Li+].[13CH2]1[13C@H]([13C@H](O[13C@H]1[15N]2[13CH]=[15N][13C]3=[13C]([15N]=[13CH][15N]=[13C]32)[15NH2])[13CH2]OP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |
SMILES canonique |
[Li+].[Li+].C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,3R,4R)-4-[2-(cyclopropylmethylamino)ethyl]-2-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-carbazol-3-amine](/img/structure/B15138103.png)
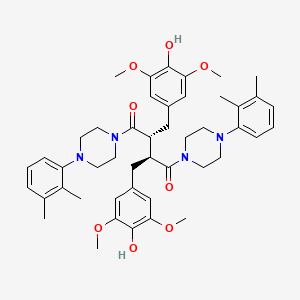

![N-[[6-[(1-benzylpiperidin-4-yl)oxymethyl]naphthalen-2-yl]methyl]-N-methylpropan-1-amine](/img/structure/B15138127.png)
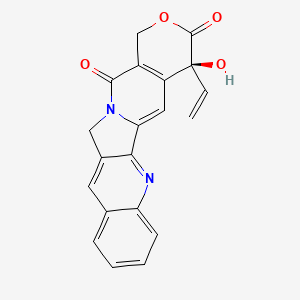


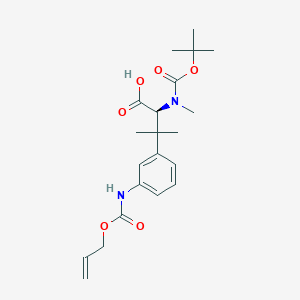
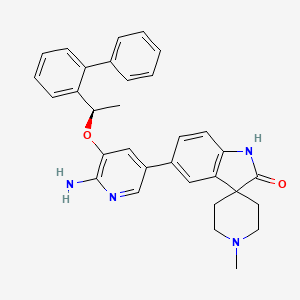
![N'-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methyl]-N-hydroxy-N'-(4-methoxyphenyl)heptanediamide](/img/structure/B15138144.png)
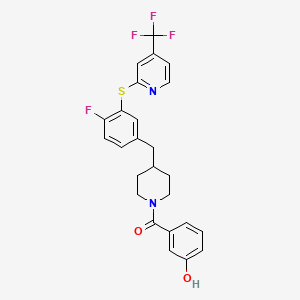
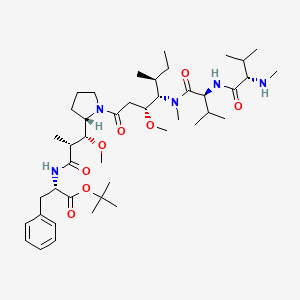
![2-[(E)-2-(9-ethylcarbazol-3-yl)ethenyl]-1,1,3-trimethylbenzo[e]indol-3-ium;iodide](/img/structure/B15138179.png)
